1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride
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Overview
Description
1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride is a compound that belongs to the class of heterocyclic compounds It contains both a thiophene ring and a thiazole ring, which are known for their significant biological and chemical properties
Preparation Methods
The synthesis of 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Rings: The thiophene and thiazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share the thiophene ring but differ in their functional groups and biological activities.
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring but have different substituents and applications.
The uniqueness of this compound lies in its combined thiophene-thiazole structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2-thiophen-3-yl-1,3-thiazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2.2ClH/c9-3-7-5-12-8(10-7)6-1-2-11-4-6;;/h1-2,4-5H,3,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQKXZHXOUAWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CS2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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